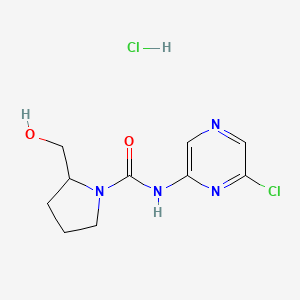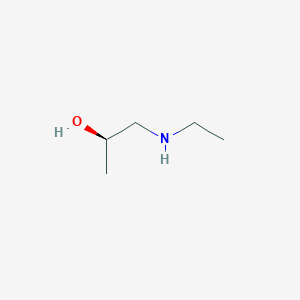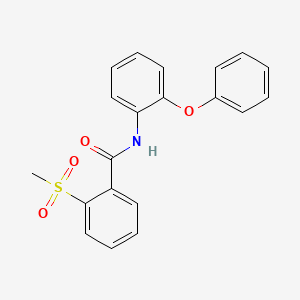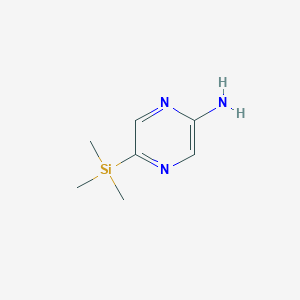
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N6O5 and its molecular weight is 454.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Glycine Transporter 1 Inhibition
The compound has been identified as a structurally diverse backup compound for a potent and orally available glycine transporter 1 (GlyT1) inhibitor, using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline. The compound exhibited potent GlyT1 inhibitory activity, a favorable pharmacokinetic profile, and significantly increased cerebrospinal fluid (CSF) concentration of glycine in rats (Yamamoto et al., 2016).
Antitumor and Antioxidant Activities
Cyanoacylation of related compounds has led to the synthesis of cyanoacetamide derivatives, which served as key intermediates for synthesizing various derivatives. Some of these synthesized products exhibited promising antitumor and antioxidant activities, highlighting the potential of these compounds in medical research and drug development (Bialy & Gouda, 2011).
Molecular Interaction Studies
Studies have shown the compound's potential in molecular interaction, particularly as an antagonist for cannabinoid receptors. Conformational analysis and comparative molecular field analysis (CoMFA) were employed to construct three-dimensional (3D)-quantitative structure-activity relationship (QSAR) models, providing valuable insights into the interaction of the compound with the CB1 receptor (Shim et al., 2002).
Antiviral Activity
Derivatives of related compounds were synthesized and tested for their antiviral activity against the H5N1 virus. This included detailed synthesis, spectroscopic data, and antiviral activity reports, showing high effectiveness against the avian influenza virus (Flefel et al., 2012).
特性
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c1-26-14-16(21(25-26)32-2)22(31)27-10-3-5-15(13-27)20(30)23-9-11-28-19(29)8-7-17(24-28)18-6-4-12-33-18/h4,6-8,12,14-15H,3,5,9-11,13H2,1-2H3,(H,23,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSZJRPFLOEAKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410927.png)

![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)
![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)


![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)



